The compound can be sourced from various chemical databases such as PubChem, where it is cataloged under the molecular formula with a molecular weight of approximately 177.18 g/mol. Its IUPAC name is (6-fluoroquinolin-8-yl)methanol, and it is classified under the category of organic compounds, specifically heterocycles and fluorinated compounds .
The synthesis of (6-Fluoroquinolin-8-yl)methanol typically involves several steps, including the preparation of starting materials and subsequent reactions to achieve the desired product.
The molecular structure of (6-Fluoroquinolin-8-yl)methanol features a quinoline ring system substituted at the 6-position with a fluorine atom and at the 8-position with a hydroxymethyl group.
C1=CC2=C(C(=C1)F)N=C(C=C2)CO
ZJXQYVPHWQKQGZ-UHFFFAOYSA-N
The structure exhibits significant resonance stabilization due to the aromatic nature of the quinoline ring, which influences its reactivity and interactions with biological targets .
(6-Fluoroquinolin-8-yl)methanol can participate in various chemical reactions due to its functional groups:
The reactivity can be influenced by factors such as solvent choice, temperature, and concentration of reactants .
The mechanism of action for (6-Fluoroquinolin-8-yl)methanol primarily involves its interaction with biological molecules:
Studies indicate that modifications on the quinoline scaffold significantly affect biological activity, suggesting that both the fluorine substituent and hydroxymethyl group play crucial roles in its mechanism .
(6-Fluoroquinolin-8-yl)methanol has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and beyond .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2